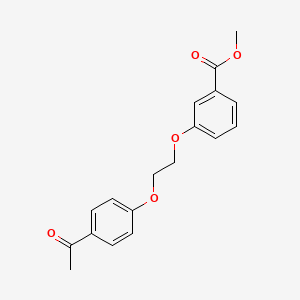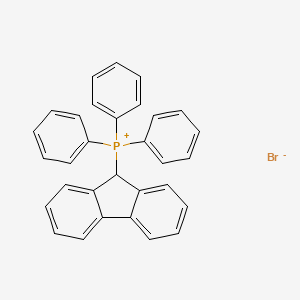
(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C31H24P.Br and a molecular weight of 507.4 g/mol . It is a phosphonium salt that features a fluorenyl group attached to a triphenylphosphonium moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of fluorene with triphenylphosphine in the presence of a brominating agent such as bromine or hydrogen bromide . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like , , and can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives , while substitution reactions can produce a variety of phosphonium salts with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other phosphonium salts and is involved in catalysis and polymerization reactions.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways . It can be employed as a probe to investigate the role of phosphonium salts in cellular functions and to develop new biochemical assays .
Medicine: drug development . It is explored for its ability to interact with biological targets and its potential as a therapeutic agent .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It is also utilized in the development of new technologies and innovative products .
Mecanismo De Acción
The mechanism of action of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets by binding to specific sites and altering their function. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparación Con Compuestos Similares
- (9H-Fluoren-9-yl)triphenylphosphonium chloride
- (9H-Fluoren-9-yl)triphenylphosphonium iodide
- (9H-Fluoren-9-yl)triphenylphosphonium acetate
Uniqueness: (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE is unique due to its bromide ion , which imparts specific chemical properties and reactivity. Compared to its chloride and iodide counterparts, the bromide variant may exhibit different solubility , stability , and reactivity in various chemical reactions .
Propiedades
Número CAS |
7253-07-8 |
|---|---|
Fórmula molecular |
C31H24P+ |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1 |
Clave InChI |
RHQCZVBDCJPOMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Key on ui other cas no. |
7253-07-8 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


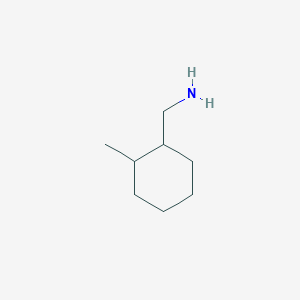
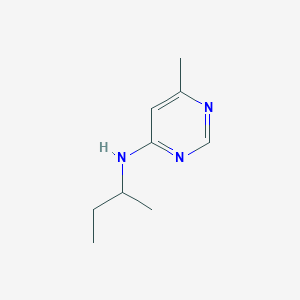
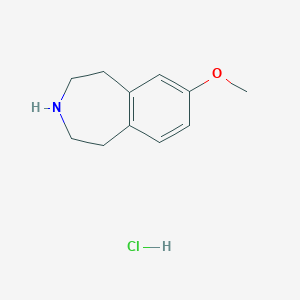

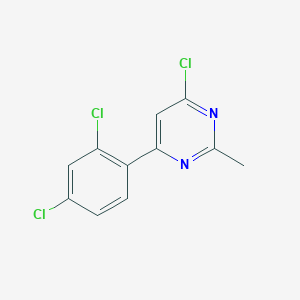

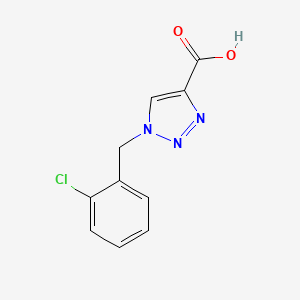
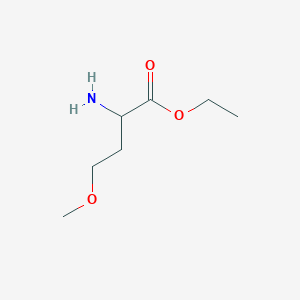
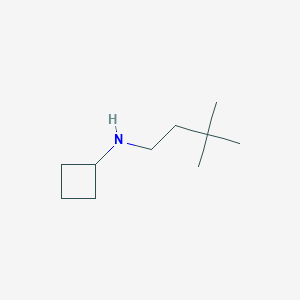
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)
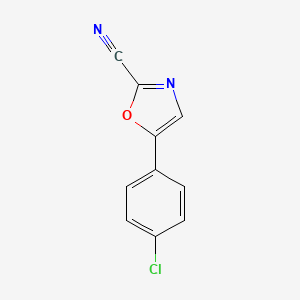

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)
